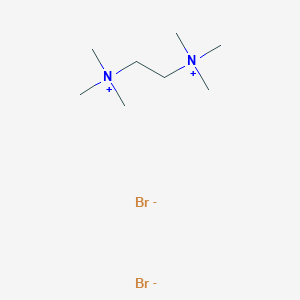
2-Acetyl-6-methoxyphenyl borodifluoridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyl-6-methoxyphenyl borodifluoridate is an organoboron compound that has garnered interest in the field of organic chemistry due to its unique structural properties and reactivity. This compound is characterized by the presence of a boron atom bonded to two fluorine atoms and a phenyl ring substituted with acetyl and methoxy groups. The combination of these functional groups imparts distinct chemical properties, making it a valuable reagent in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-6-methoxyphenyl borodifluoridate typically involves the reaction of 2-acetyl-6-methoxyphenylboronic acid with a fluorinating agent. One common method is the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction is carried out under anhydrous conditions, often in an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is typically stirred at low temperatures to ensure the selective formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent flow rates. This ensures consistent product quality and minimizes the risk of side reactions.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Acetyl-6-methoxyphenyl borodifluoridate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronate esters.
Reduction: Reduction reactions can convert the borodifluoridate group to other boron-containing functional groups.
Substitution: The fluorine atoms in the borodifluoridate group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Boronic acids or boronate esters.
Reduction: Boron-containing alcohols or alkyl boronates.
Substitution: Substituted phenyl boronates with various functional groups.
Applications De Recherche Scientifique
2-Acetyl-6-methoxyphenyl borodifluoridate has a wide range of applications in scientific research:
Biology: The compound can be used to label biomolecules for imaging and diagnostic purposes.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its unique reactivity and stability.
Mécanisme D'action
The mechanism of action of 2-Acetyl-6-methoxyphenyl borodifluoridate involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophilic sites on biomolecules, such as enzymes and receptors. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The acetyl and methoxy groups on the phenyl ring can also influence the compound’s reactivity and binding affinity, enhancing its specificity for certain molecular targets.
Comparaison Avec Des Composés Similaires
2-Fluoro-6-methoxyphenylboronic acid: Similar in structure but lacks the acetyl group, which affects its reactivity and applications.
2-Isobutoxy-6-methoxyphenylboronic acid: Contains an isobutoxy group instead of an acetyl group, leading to different chemical properties and uses.
Uniqueness: 2-Acetyl-6-methoxyphenyl borodifluoridate is unique due to the presence of both acetyl and methoxy groups on the phenyl ring, combined with the borodifluoridate moiety. This combination imparts distinct reactivity and stability, making it a versatile reagent in various chemical and biological applications.
Propriétés
Numéro CAS |
62764-27-6 |
|---|---|
Formule moléculaire |
C9H9BF2O3 |
Poids moléculaire |
213.98 g/mol |
Nom IUPAC |
1-(2-difluoroboranyloxy-3-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H9BF2O3/c1-6(13)7-4-3-5-8(14-2)9(7)15-10(11)12/h3-5H,1-2H3 |
Clé InChI |
IOGZCQBVJQXSSJ-UHFFFAOYSA-N |
SMILES canonique |
B(OC1=C(C=CC=C1OC)C(=O)C)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(2-Oxo-1,3-dioxolan-4-YL)methoxy]hexadecyl acetate](/img/structure/B14515614.png)




![Methyl 2-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzoate](/img/structure/B14515662.png)


![4-[3-(Naphthalen-1-yl)-3-oxoprop-1-en-1-yl]benzonitrile](/img/structure/B14515673.png)

